3-(4-ethoxyphenyl)-2-methylquinazolin-4-one
CAS No.: 1897-96-7
Cat. No.: VC0533508
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1897-96-7 |
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Molecular Formula | C17H16N2O2 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one |
Standard InChI | InChI=1S/C17H16N2O2/c1-3-21-14-10-8-13(9-11-14)19-12(2)18-16-7-5-4-6-15(16)17(19)20/h4-11H,3H2,1-2H3 |
Standard InChI Key | JKWBQCHTVBSJDC-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a quinazolin-4-one core, with a methyl group at position 2 and a 4-ethoxyphenyl moiety at position 3. The ethoxy group () introduces electron-donating effects, enhancing the compound’s stability and interaction with biological targets . X-ray crystallography and computational modeling confirm a planar quinazolinone ring system, with the ethoxyphenyl group oriented perpendicularly to minimize steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 280.32 g/mol |
logP (Octanol-Water) | 2.39 |
Aqueous Solubility (logS) | -3.415 |
Topological Polar Surface Area | 44.12 Ų |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 1250 cm (C-O-C ether stretch) .
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H NMR: Signals at δ 1.42 ppm (triplet, of ethoxy), δ 3.80 ppm (quartet, ), and δ 7.20–8.10 ppm (aromatic protons) .
Synthesis Methodologies
Base-Promoted SNAr Reaction
A transition-metal-free synthesis involves the reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide (DMSO) under CsCO catalysis . The mechanism proceeds via nucleophilic aromatic substitution (SNAr), forming an intermediate diamide that cyclizes to yield the quinazolinone core.
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Combine 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (2.5 mmol), and CsCO (2.5 mmol) in DMSO.
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Heat at 135°C for 24 hours.
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Isolate the product via extraction (ethyl acetate/water) and column chromatography.
Yield: 75–85%.
One-Pot Three-Component Reaction
Alternative routes utilize aldehydes, amines, and isatoic anhydride to assemble the quinazolinone scaffold in a single step, improving synthetic efficiency .
Pharmacological Activities
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms standard drugs like ciprofloxacin, likely due to membrane disruption and enzyme inhibition .
Anti-Inflammatory and Analgesic Actions
In carrageenan-induced rat paw edema models, derivatives of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one reduced inflammation by 62% at 50 mg/kg, comparable to diclofenac . Analgesic activity was confirmed in hot-plate tests, with a 55% increase in reaction time at 2 hours post-administration .
ADME and Toxicological Profile
Table 2: Pharmacokinetic Predictions
Parameter | Value |
---|---|
Caco-2 Permeability | -4.696 (Low permeability) |
Plasma Protein Binding | 80.51% |
Blood-Brain Barrier Penetration | 0.929 (Permeable) |
CYP3A4 Substrate | Yes (Probability: 0.917) |
hERG Inhibition Risk | Low (Score: 0.419) |
The compound exhibits moderate oral bioavailability (30% predicted) but faces challenges due to low aqueous solubility. Toxicity screening indicates a low risk of hepatotoxicity (Score: 0.281) and mutagenicity (AMES test: 0.97) .
Comparative Analysis with Related Quinazolinones
Table 3: Activity Comparison
Compound | Anticancer IC | Antimicrobial MIC | Anti-Inhibition (%) |
---|---|---|---|
3-(4-Ethoxyphenyl)-2-methyl | 2.1 μM (MCF-7) | 8 μg/mL (S. aureus) | 62% (Edema) |
Methaqualone | N/A | N/A | Sedative |
2-Phenylquinazolin-4-one | 5.8 μM (HeLa) | 32 μg/mL (E. coli) | 45% (Edema) |
The ethoxyphenyl derivative shows superior anticancer and antimicrobial activity compared to simpler quinazolinones, attributed to its enhanced electron density and steric bulk .
Future Directions
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Structural Optimization: Introduce polar groups to improve solubility without compromising activity.
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In Vivo Studies: Validate pharmacokinetics and toxicity in animal models.
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Target Identification: Elucidate interactions with tubulin, kinases, or microbial enzymes via proteomics.
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